4-(Pyridin-2-yloxy)phenol
Overview
Description
4-(Pyridin-2-yloxy)phenol: is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.194 g/mol It consists of a phenol group substituted with a pyridin-2-yloxy group at the para position
Mechanism of Action
Target of Action
This compound is a specialty product for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or activity.
Biochemical Pathways
Phenolic compounds like this one are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways .
Result of Action
Related compounds have been shown to exhibit anti-fibrotic activities , suggesting that 4-(Pyridin-2-yloxy)phenol may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(Pyridin-2-yloxy)phenol plays a significant role in biochemical reactions due to its phenolic structure. Phenolic compounds are known to interact with proteins through covalent and non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, leading to changes in their functional activities . For instance, this compound can form complexes with enzymes, affecting their catalytic activities and stability .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the redox balance within cells, thereby influencing the activity of transcription factors and enzymes involved in cellular metabolism . Additionally, this compound may impact cell proliferation and apoptosis by modulating signaling pathways such as the MAPK and PI3K/Akt pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activities . The compound may act as an enzyme inhibitor or activator, depending on the context of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cellular stress responses, metabolism, and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of oxidative stress and inflammation . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity . Therefore, careful dosage optimization is crucial when using this compound in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phenolic compound metabolism. The compound can be metabolized by enzymes such as phenylalanine ammonia lyase, which is involved in the phenylpropanoid pathway . This pathway connects primary metabolism to secondary metabolism and plays a crucial role in the biosynthesis of complex phenolic compounds . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of this compound within specific cellular compartments . For example, the compound may be transported into the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism . These interactions can influence the compound’s activity and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Pyridin-2-yloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of pyridin-2-ol with a phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents are typically employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridine ring.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyridin-2-yloxy)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
Pyridin-2-ol: Similar in structure but lacks the phenolic group.
Pyridin-3-ol and Pyridin-4-ol: Positional isomers with different reactivity profiles.
Phenol: Lacks the pyridine ring and has different chemical properties.
Uniqueness: 4-(Pyridin-2-yloxy)phenol is unique due to the presence of both a phenolic group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-pyridin-2-yloxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-4-6-10(7-5-9)14-11-3-1-2-8-12-11/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBICIHOONDLHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562627 | |
Record name | 4-[(Pyridin-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68464-71-1 | |
Record name | 4-[(Pyridin-2-yl)oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90562627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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